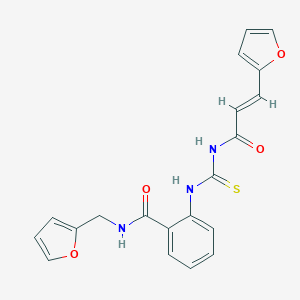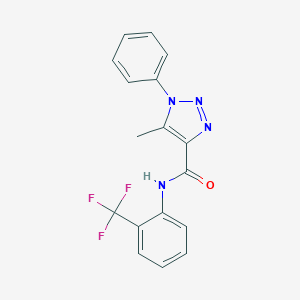
5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide, also known as TFMTP, is a chemical compound that has been widely used in scientific research. TFMTP belongs to the class of triazole compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively used in scientific research due to its unique properties. It has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide has also been investigated for its potential use as an antifungal agent. In addition, 5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation.
Mécanisme D'action
The exact mechanism of action of 5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that 5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide may inhibit the activity of certain enzymes involved in cell proliferation and inflammation. 5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, 5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent antiproliferative activity against cancer cells. 5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide has also been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide in scientific research. One potential application is in the development of new cancer therapies. 5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit potent antiproliferative activity against cancer cells, and further research could lead to the development of new drugs based on 5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide. In addition, 5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide could be investigated for its potential use as an anti-inflammatory and analgesic agent. Further research could also focus on improving the solubility of 5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide, making it more suitable for use in certain experiments.
Méthodes De Synthèse
5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized by a multistep process involving the reaction of 2-(trifluoromethyl)phenylhydrazine with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide.
Propriétés
IUPAC Name |
5-methyl-1-phenyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O/c1-11-15(22-23-24(11)12-7-3-2-4-8-12)16(25)21-14-10-6-5-9-13(14)17(18,19)20/h2-10H,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSBVUSBJTVBKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{[(2-furylmethyl)amino]carbonyl}benzoate](/img/structure/B365998.png)
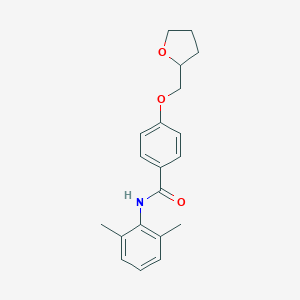
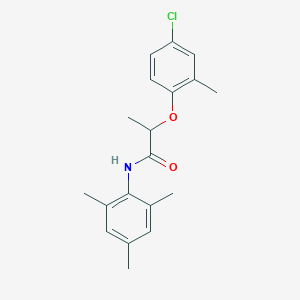



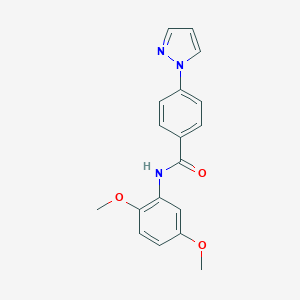

![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B366102.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B366114.png)

![2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B366171.png)
![N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B366175.png)
